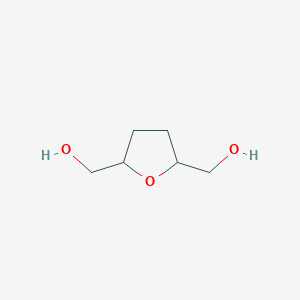

2,5-Bishydroxymethyl Tetrahydrofuran

Description

The exact mass of the compound 2,5-Bis(hydroxymethyl)tetrahydrofuran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40741. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-(hydroxymethyl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZZQSFWHFBKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870446 | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-80-3 | |

| Record name | 2,5-Bis[hydroxymethyl]tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THF glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Tetrahydrofurandimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-anhydro-3,4-dideoxyhexitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,5-Bishydroxymethyl Tetrahydrofuran: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bishydroxymethyl tetrahydrofuran (BHMT), with the CAS number 104-80-3, is a versatile bio-derived platform chemical gaining significant attention in sustainable chemistry.[1] Characterized by a five-membered tetrahydrofuran ring with hydroxymethyl groups at the 2 and 5 positions, this hygroscopic, colorless to pale yellow liquid offers a compelling alternative to petroleum-based chemicals.[2] Its unique molecular structure enhances its reactivity and solubility in polar solvents, making it a valuable intermediate in the synthesis of polymers, resins, pharmaceuticals, and other fine chemicals.[1][2] This technical guide provides an in-depth overview of the core physical properties of BHMT, detailed experimental protocols for its synthesis, and a summary of its applications, particularly within the realm of drug development.

Core Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in research and development. The following tables summarize key quantitative data.

| General Properties | Value | References |

| Molecular Formula | C₆H₁₂O₃ | [2][3] |

| Molecular Weight | 132.16 g/mol | [3][4] |

| Appearance | Colorless to pale yellow, hygroscopic liquid/oil | [2][5][6] |

| Odor | Mild | [2] |

| Thermodynamic Properties | Value | References |

| Melting Point | < -50 °C | [3][5][7] |

| Boiling Point | 261.6 °C at 760 mmHg; 265 °C at 760 mmHg | [3][7][8] |

| Flash Point | 112 °C | [3][8] |

| Vapor Pressure | 0.002 mmHg at 25°C | [3] |

| Heat of Vaporization | 115 cal/g | [7] |

| Specific Heat | 0.5 cal/g/°C | [7] |

| Optical and Spectroscopic Properties | Value | References |

| Refractive Index (n_D) | 1.4810 (at 17.5°C, 589.3 nm); 1.4766 (at 25°C) | [3][5][7] |

| Solubility and Partitioning | Value | References |

| Solubility | Slightly soluble in Ethyl Acetate and Methanol. Miscible with water, methanol, ethanol, acetone, benzene, methyl acetate, methyl ethyl ketone, chloroform. Moderately soluble in ether, toluene. Almost insoluble in heptane, methylcyclohexane. | [3][5][6][7][9] |

| LogP | -0.48140 | [3] |

| XLogP3 | -0.7 | [3] |

| Other Physicochemical Data | Value | References |

| Density | 1.13 g/cm³ | [3][8] |

| pKa | 14.14 ± 0.10 (Predicted) | [3][5] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Complexity | 74.4 | [3] |

| Exact Mass | 132.078644241 | [3] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound typically involves the reduction of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical derived from the dehydration of sugars like fructose.[10] Under more forcing hydrogenation conditions, the furan ring in 2,5-bis(hydroxymethyl)furan (BHMF) is also reduced, yielding BHMT.[10]

Protocol 1: Catalytic Hydrogenation of 2,5-Dihydroxymethylfuran

This protocol describes the synthesis of 2,5-dihydroxymethyl tetrahydrofuran via the catalytic hydrogenation of 2,5-dihydroxymethylfuran.[11]

Materials:

-

2,5-dihydroxymethylfuran (1420.5 g)

-

Cationic ruthenium zeolite catalyst (113.68 g)

-

Methanol (1 gallon)

-

Hydrogen (H₂) gas

-

2-gallon stainless steel stirred autoclave

Procedure:

-

Charge the 2-gallon stainless steel stirred autoclave with 1420.5 g of 2,5-dihydroxymethylfuran, 113.68 g of the cationic ruthenium zeolite catalyst, and 1 gallon of methanol.[11]

-

Pressurize the system with hydrogen gas to 3500 psig.[11]

-

Heat the mixture to 30°C. An exothermic reaction will cause the temperature to rise.[11]

-

Use cooling water to control the exothermic reaction and maintain the desired temperature.[11]

-

Continue the reaction for 5 hours, or until gas uptake ceases.[11]

-

Monitor the reaction progress using gas chromatography to confirm the absence of the starting material.[11]

-

Upon completion, the product can be purified by distillation, yielding 2,5-dihydroxymethyl tetrahydrofuran.[11]

Caption: Catalytic hydrogenation workflow for the synthesis of this compound.

Applications in Drug Development and Beyond

This compound serves as a versatile building block in organic synthesis with significant potential in the pharmaceutical industry. Its unique molecular structure allows for its incorporation into various drug synthesis pathways, contributing to the development of novel therapeutics.[1] It is considered a useful fragment for synthesizing small molecules and nucleoside derivatives.[6]

Beyond pharmaceuticals, BHMT is a key monomer in the production of next-generation polyesters, offering a sustainable alternative to conventional polymers like PET and PBT.[1][12] Its applications also extend to its use as a solvent, humectant, and an intermediate in the synthesis of plasticizers, resins, and surfactants.[3][5][7][13] The growing demand for bio-based and biodegradable materials positions BHMT as a crucial component in the development of eco-friendly products.

Caption: Key application areas of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 104-80-3: 2,5-Bis[hydroxymethyl]tetrahydrofuran [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 104-80-3 [chemicalbook.com]

- 6. Uses of 2,5-Bishydroxymethyl Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 7. 2,5-Tetrahydrofurandimethanol [drugfuture.com]

- 8. cis-2,5-Bis(hydroxymethyl)tetrahydrofuran, CAS No. 2144-40-3 - iChemical [ichemical.com]

- 9. China 2 5-Bishydroxymethyl Tetrahydrofuran/THFDM/cas 104-80-3 Manufacturer and Supplier | Starsky [starskychemical.com]

- 10. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

- 12. watson-int.com [watson-int.com]

- 13. 2,5-Bis[hydroxymethyl]tetrahydrofuran/104-80-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

An In-depth Technical Guide to 2,5-Bishydroxymethyl Tetrahydrofuran: Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Bishydroxymethyl tetrahydrofuran (DHMTHF) is a versatile, bio-based platform chemical with significant potential in various industrial applications, including the synthesis of polyesters, polyurethanes, and as a green solvent. Its utility is intrinsically linked to its stereochemistry, as the spatial arrangement of its hydroxymethyl groups dictates its physical and chemical properties. This technical guide provides a comprehensive overview of the chemical structure of DHMTHF, its stereoisomers, and detailed methodologies for its synthesis and the separation of its isomeric forms. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.

Chemical Structure and Stereoisomerism

This compound possesses a central tetrahydrofuran ring with hydroxymethyl substituents at the C2 and C5 positions. The presence of two chiral centers at these positions gives rise to three possible stereoisomers: a pair of enantiomers (trans isomers) and a meso compound (cis isomer).

-

Trans-isomers: The two hydroxymethyl groups are on opposite sides of the tetrahydrofuran ring. This configuration results in a chiral molecule, existing as a pair of enantiomers:

-

(2R,5R)-2,5-bis(hydroxymethyl)tetrahydrofuran

-

(2S,5S)-2,5-bis(hydroxymethyl)tetrahydrofuran

-

-

Cis-isomer (meso): The two hydroxymethyl groups are on the same side of the ring. This isomer possesses a plane of symmetry and is therefore achiral, referred to as a meso compound.

The specific stereoisomer used can significantly influence the properties of resulting polymers and materials. For instance, the higher symmetry of the trans isomers can lead to materials with higher crystallinity.

Diagram of this compound Stereoisomers

Caption: Stereoisomers of this compound.

Physicochemical Properties

The distinct spatial arrangements of the stereoisomers of DHMTHF lead to differences in their physical and chemical properties. While data for the pure, separated enantiomers is scarce in publicly available literature, properties for the cis/trans isomer mixture and the individual cis and trans isomers have been reported.

| Property | cis-Isomer (meso) | trans-Isomers (Racemic Mixture) | Isomer Mixture (Typical) |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₂O₃ | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol | 132.16 g/mol |

| Melting Point | Data not available | Data not available | < -50 °C[1] |

| Boiling Point | Data not available | Data not available | 261.6 °C at 760 mmHg[1] |

| Density | Data not available | Data not available | 1.130 g/cm³[1] |

| Refractive Index | Data not available | Data not available | 1.4810 (at 17.5 °C)[1] |

| Solubility | Soluble in water | Soluble in water | Soluble in water[2] |

Experimental Protocols

Synthesis of this compound (Isomer Mixture)

A common route for the synthesis of DHMTHF is the catalytic hydrogenation of 2,5-bis(hydroxymethyl)furan (BHMF), which itself is derived from the reduction of 5-hydroxymethylfurfural (HMF).[3] A typical experimental procedure is as follows:

Protocol for Hydrogenation of 2,5-bis(hydroxymethyl)furan: [4]

-

Apparatus: A 2-gallon stainless steel stirred autoclave.

-

Reactants:

-

1420.5 g of 2,5-bis(hydroxymethyl)furan

-

113.68 g of a cationic ruthenium zeolite catalyst

-

1 gallon of methanol

-

-

Procedure: a. Charge the autoclave with the reactants. b. Pressurize the system with hydrogen gas to 3500 psig. c. Heat the mixture to 30 °C. An exothermic reaction will cause the temperature to rise. d. Use cooling water to maintain the temperature at approximately 82 °C. e. Continue the reaction for 5 hours, or until hydrogen uptake ceases. f. Monitor the reaction completion by gas chromatography to ensure no starting material remains. g. Purify the product by distillation. This process typically yields 92% of this compound.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers of DHMTHF can be achieved through the crystallization of their diacetylated derivatives. The trans-diacetate is less soluble and precipitates from the solution.

Protocol for Isomer Separation:

This protocol involves a two-step process: acetylation of the isomer mixture followed by crystallization and subsequent deacetylation.

Step 1: Acetylation of the Cis/Trans DHMTHF Mixture

-

Apparatus: A round-bottom flask equipped with a reflux condenser.

-

Reactants:

-

A mixture of cis- and trans-2,5-bishydroxymethyl tetrahydrofuran.

-

Acetic anhydride.

-

-

Procedure: a. Combine the DHMTHF isomer mixture and acetic anhydride in the round-bottom flask. b. Heat the mixture to 140 °C with stirring and maintain this temperature for 3 hours. c. Allow the mixture to cool to room temperature. d. Remove the acetic acid byproduct under high vacuum at 70 °C. The resulting product is the diacetylated DHMTHF mixture.

Step 2: Crystallization of trans-Diacetyl-DHMTHF and Deacetylation

-

Apparatus: A round-bottom flask, Büchner funnel, and distillation apparatus.

-

Reactants and Solvents:

-

Diacetyl-DHMTHF mixture.

-

Dry diethyl ether (Et₂O).

-

Ethanol.

-

4 M aqueous sodium hydroxide (NaOH).

-

Ethyl acetate (EtOAc).

-

-

Procedure: a. Dissolve the diacetyl-DHMTHF mixture in dry diethyl ether. b. Cool the solution to -15 °C and maintain for over 12 hours to allow the trans-enriched diacetyl-DHMTHF to precipitate as a white crystalline solid. c. Filter the crystalline precipitate using a pre-chilled Büchner funnel and wash with cold diethyl ether. d. Dry the crystalline solid under high vacuum. e. To deacetylate, dissolve the trans-enriched diacetyl-DHMTHF in ethanol. f. Add 4 M aqueous NaOH dropwise over 2 hours at 40 °C with stirring. g. Continue stirring for an additional 48 hours. h. Remove the water using a rotary evaporator. i. Filter the resulting suspension over silica using ethyl acetate as the eluent. j. Remove the volatiles under reduced pressure and obtain the trans-enriched DHMTHF by vacuum distillation at 130 °C and 0.3 mbar.

Experimental Workflow for Synthesis and Isomer Separation

Caption: From starting material to separated isomers.

Conclusion

This compound is a valuable bio-derived building block with a rich stereochemistry that significantly impacts its material applications. Understanding the distinct properties of its cis and trans isomers is crucial for the targeted design of sustainable polymers and other advanced materials. The experimental protocols detailed in this guide provide a practical framework for the synthesis of DHMTHF and the effective separation of its key stereoisomers, enabling further research and development in this promising area of green chemistry. Further characterization of the pure enantiomers will be beneficial for applications requiring stereochemical control.

References

Spectroscopic Profile of 2,5-Bishydroxymethyl Tetrahydrofuran: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key organic molecules is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the versatile building block, 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTF). This document outlines the key spectral features for both the cis and trans isomers, details the experimental protocols for data acquisition, and presents the information in a clear, accessible format to support research and development activities.

Introduction

This compound is a chiral diol derived from the hydrogenation of 5-hydroxymethylfurfural (HMF), a key platform chemical from biomass. Its structure, featuring a saturated five-membered ether ring with two hydroxymethyl substituents, allows for the existence of cis and trans diastereomers. These isomers possess distinct physical and chemical properties, making their accurate identification and characterization essential for applications in polymer chemistry, pharmaceuticals, and as chiral building blocks in organic synthesis. This guide serves as a centralized resource for the spectroscopic data of BHMTF, facilitating its use in various scientific endeavors.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both cis- and trans-2,5-Bishydroxymethyl Tetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Isomer | Proton Assignment | Chemical Shift (δ, ppm) |

| cis | -CH- | Data not available |

| -CH₂- (ring) | Data not available | |

| -CH₂-OH | Data not available | |

| -OH | Data not available | |

| trans | -CH- | Data not available |

| -CH₂- (ring) | Data not available | |

| -CH₂-OH | Data not available | |

| -OH | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |

| cis | -CH- | Data not available |

| -CH₂- (ring) | Data not available | |

| -CH₂-OH | Data not available | |

| trans | -CH- | Data not available |

| -CH₂- (ring) | Data not available | |

| -CH₂-OH | Data not available |

Note: Specific chemical shift values from primary literature sources were not available at the time of this compilation. The availability of 8 NMR spectra for the cis isomer is noted in the SpectraBase database.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The absorption bands are reported in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2900 | C-H stretch | Alkane |

| ~1050 | C-O stretch | Ether & Alcohol |

Note: The exact peak positions may vary slightly between the cis and trans isomers and depending on the sampling method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data is reported as mass-to-charge ratio (m/z). The molecular weight of this compound is 132.16 g/mol .[2]

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 114 | [M - H₂O]⁺ |

| 101 | [M - CH₂OH]⁺ |

| 83 | [M - CH₂OH - H₂O]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Note: The relative abundances of these fragments can help in distinguishing between the isomers. The SpectraBase database indicates the availability of 3 GC-MS spectra for the cis isomer.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument in use.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid at room temperature, a drop can be placed directly on the ATR crystal of an FTIR spectrometer.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder or the pure solvent. Then, record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like BHMTF, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization: In the ion source of the mass spectrometer, the sample molecules are ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Workflow and Data Interrelation

The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in elucidating the structure of this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Caption: Interrelation of spectroscopic data for structural elucidation.

References

An In-depth Technical Guide to the Safety and Handling of 2,5-Bishydroxymethyl Tetrahydrofuran (CAS 104-80-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 2,5-Bishydroxymethyl Tetrahydrofuran (CAS 104-80-3), a versatile chemical intermediate used in organic synthesis.[1] Adherence to the following guidelines is critical for ensuring laboratory safety and minimizing potential risks.

Chemical Identification

-

Chemical Name: this compound[2]

-

Synonyms: Tetrahydro-2,5-furandimethanol, 2,5-Anhydro-3,4-dideoxyhexitol, NSC 40741[3][4]

-

CAS Number: 104-80-3[3]

-

Molecular Formula: C₆H₁₂O₃[3]

-

Molecular Weight: 132.16 g/mol [3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[4][7]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Irritation | 2 | H315: Causes skin irritation[4][7] |

| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[4][6] |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[4][7] |

| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed[7] |

GHS label elements include the GHS07 pictogram (exclamation mark) and the signal word "Warning".[2]

Physical and Chemical Properties

This compound is typically a colorless to pale yellow, hygroscopic oil or liquid.[2] It is important to store it in a dry, cool, well-ventilated area.[8]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Oil / Liquid | [1][2] |

| Color | Colorless to Pale Yellow | [1][2] |

| Melting Point | < -50 °C | [2][9] |

| Boiling Point | 261.6 °C to 265 °C at 760 mmHg | [6][9] |

| Density | 1.130 g/cm³ | [2][9] |

| Flash Point | 112 °C | [2][9] |

| Solubility | Freely soluble in water (285 g/L at 25 °C). Slightly soluble in Ethyl Acetate and Methanol. | [2][4][9] |

| Vapor Pressure | 0.002 mmHg at 25°C | [9] |

| Refractive Index | 1.4810 (at 17.5 °C) | [2][9] |

| Stability | Light sensitive and very hygroscopic. |[2] |

Toxicological Information

The primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[5] Ingestion may lead to soreness and redness of the mouth and throat, nausea, and stomach pain.[5]

Table 3: Summary of Toxicological Effects

| Exposure Route | Symptoms and Effects | Source(s) |

|---|---|---|

| Inhalation | May cause respiratory tract irritation, potentially with a feeling of tightness in the chest. | [5] |

| Skin Contact | Causes skin irritation, which may include redness at the site of contact. | [5] |

| Eye Contact | Causes serious eye irritation, redness, and profuse watering. | [5] |

| Ingestion | Harmful if swallowed. May cause soreness and redness of the mouth and throat, nausea, stomach pain, and vomiting. |[5] |

No quantitative LD50 or LC50 data was available in the consulted resources.

Safe Handling and Storage

Proper handling and storage are essential to prevent exposure and maintain chemical integrity.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][10]

-

Avoid direct contact with the substance.[5] Do not breathe dust, mist, or spray.[7][11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][12]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[10][13]

Storage:

-

Store in a cool, dry, and well-ventilated area.[5][11] The recommended storage temperature is 2-8 °C.[2][5]

-

Keep the container tightly closed and sealed in a dry place.[5][8]

-

Store under an inert atmosphere, as the material is hygroscopic.[9]

-

Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents, acids, and bases.[8][11][15]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is a primary control measure for preventing exposure.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[5][13]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[12] Always inspect gloves before use and use proper removal techniques.[13]

-

Clothing: Wear a lab coat, protective clothing, and closed-toe shoes.[5][13] For tasks with a higher splash risk, chemical-resistant coveralls are recommended.[12]

-

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[12]

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Emergency Procedures

In case of an emergency, follow these procedures immediately. Seek medical advice for all exposures.[7]

First-Aid Measures:

-

General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the safety data sheet.[7]

-

Inhalation: Move the person to fresh air.[7] If breathing is difficult or stops, provide artificial respiration and consult a physician.[7][13]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 10-15 minutes.[5][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Remove contact lenses if present and easy to do.[7] Seek immediate attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and, if the person is conscious, give half a litre of water to drink.[5][7] Never give anything by mouth to an unconscious person.[7]

References

- 1. CAS 104-80-3: 2,5-Bis[hydroxymethyl]tetrahydrofuran [cymitquimica.com]

- 2. This compound | 104-80-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. CAS # 104-80-3, 2,5-Bis[hydroxymethyl]tetrahydrofuran, NSC 40741, Tetrahydro-2,5-furandimethanol, (Tetrahydrofuran-2,5-diyl)dimethanol, 2,5-Anhydro-3,4-dideoxyhexitol - chemBlink [chemblink.com]

- 5. canbipharm.com [canbipharm.com]

- 6. This compound | 104-80-3 | FB18809 [biosynth.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. China 2 5-Bishydroxymethyl Tetrahydrofuran/THFDM/cas 104-80-3 Manufacturer and Supplier | Starsky [starskychemical.com]

- 9. lookchem.com [lookchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. redox.com [redox.com]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to 2,5-Bishydroxymethyl Tetrahydrofuran for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Bio-based Building Block

This technical guide provides a thorough examination of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF), a bio-derived heterocyclic diol garnering significant interest in sustainable chemistry. With the increasing demand for renewable alternatives to petroleum-based chemicals, BHMTHF is emerging as a key platform molecule. This document serves as a resource for researchers, scientists, and drug development professionals, detailing its commercial availability, physicochemical properties, synthesis protocols, and diverse applications, with a particular focus on polymer chemistry and its potential in the pharmaceutical industry.

Commercial Availability and Suppliers

This compound (CAS No. 104-80-3) is commercially available from a variety of chemical suppliers, catering to research and development as well as bulk production needs. The product has achieved commercial mass production and is offered in various purities and quantities.[1] Pricing can vary based on the supplier, purity, and quantity ordered.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Product Name(s) | Purity | Available Quantities |

| Biosynth Carbosynth | This compound | Not Specified | 250 mg, 500 mg, 1 g, 2 g, 5 g |

| Chemenu | 2,5-Bis(hydroxymethyl)tetrahydrofuran | 95% | 1 g |

| Crysdot | (Tetrahydrofuran-2,5-diyl)dimethanol | 95+% | 1 g |

| Santa Cruz Biotechnology | This compound | 95% | Inquire |

| TRC | 2,5-BishydroxymethylTetrahydrofuran | Not Specified | 250 mg, 500 mg |

| Watson Biotechnology Co.,Ltd | 2, 5- Tetrahydrofuran dimethanol(THFDM) | 99% | Inquire (kg) |

Physicochemical and Spectroscopic Data

This compound is a hygroscopic, colorless to pale yellow oil.[2][3] It is characterized by two primary alcohol functionalities, making it a versatile diol for various chemical transformations. Its solubility in ethyl acetate and methanol is reported as slight.[1][2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [4][5] |

| CAS Number | 104-80-3 | [1] |

| Appearance | Clear colorless to pale yellow oil | [2] |

| Boiling Point | 261.6 °C at 760 mmHg; 105 °C at 0.25 mmHg | [1][5] |

| Melting Point | < -50 °C | [1][5] |

| Density | 1.13 g/cm³ | [1] |

| Refractive Index (n_D^25) | 1.4766 | [5] |

| Flash Point | 112 °C | [1] |

| Vapor Pressure | 0.002 mmHg at 25 °C | [1] |

| Solubility | Miscible with water, methanol, ethanol, acetone, benzene, chloroform. Moderately soluble in ether, toluene. Almost insoluble in heptane. | [5] |

| Hygroscopicity | Very hygroscopic | [2] |

Spectroscopic Data:

While comprehensive spectral data is dispersed across various sources, NMR and Mass Spectrometry are common characterization techniques.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectra are used to confirm the structure of this compound. The spectra for the cis and trans isomers will differ. Spectral data for cis-2,5-Bis(hydroxymethyl)-tetrahydrofuran is available in spectral databases.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be characterized by a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and C-O stretching bands for the ether and alcohol functionalities.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry of alcohols often results in a weak or absent molecular ion peak. Fragmentation patterns would likely involve the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[7]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the catalytic hydrogenation of its furanic precursor, 2,5-Bis(hydroxymethyl)furan (BHMF). BHMF itself is derived from the reduction of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical obtained from the dehydration of C6 sugars.

Synthesis Pathway Overview

The overall synthetic route from HMF to BHMTHF and its subsequent use in polymerization is a multi-step process.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF) from HMF

This protocol is based on catalytic transfer hydrogenation.

-

Materials: 5-hydroxymethylfurfural (HMF), Isopropanol (hydrogen source), Ru/Co₃O₄ catalyst.

-

Procedure:

-

In a high-pressure reactor, combine HMF and the Ru/Co₃O₄ catalyst in isopropanol.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).

-

Heat the reactor to 190°C with constant stirring.[8]

-

Maintain the reaction for 6 hours.[8]

-

After the reaction, cool the reactor to room temperature.

-

Filter the mixture to recover the catalyst.

-

The filtrate, containing BHMF in isopropanol, can be purified by evaporating the solvent under reduced pressure. A yield of up to 82.5% can be achieved.[8]

-

Protocol 2: Synthesis of this compound (BHMTHF) from BHMF

This protocol involves the full hydrogenation of the furan ring.

-

Materials: 2,5-Bis(hydroxymethyl)furan (BHMF), Raney-Ni catalyst, Ethanol.

-

Procedure:

-

Charge a high-pressure autoclave with BHMF and Raney-Ni catalyst in ethanol.

-

Seal the autoclave and purge several times with hydrogen gas.

-

Pressurize the autoclave with H₂ to 25 bar.[9]

-

Heat the reaction mixture to 100°C with vigorous stirring.[9]

-

Monitor the reaction progress by measuring hydrogen uptake. The reaction can take up to 44 hours.[9]

-

After completion, cool the reactor, release the pressure, and filter the catalyst.

-

The BHMTHF product can be isolated from the ethanol solution by distillation.

-

Applications in Polymer Chemistry

The primary application of BHMTHF is as a bio-based monomer for the synthesis of polyesters and polyurethanes, offering a sustainable alternative to fossil-fuel-derived counterparts.[10]

Polyester Synthesis

BHMTHF can be polymerized with various diacids or their esters to produce furan-based polyesters.

Experimental Workflow: Polyester Synthesis

Protocol 3: Synthesis of BHMTHF-based Polyesters

-

Materials: this compound (BHMTHF), a diacid (e.g., adipic acid), catalyst (e.g., titanium(IV) isopropoxide).

-

Procedure:

-

Combine BHMTHF and the diacid in a reaction vessel equipped with a stirrer and a nitrogen inlet.

-

Purge the system with nitrogen and heat the mixture to around 160°C for several hours to initiate polycondensation.[11]

-

Gradually increase the temperature to approximately 200-220°C while applying a vacuum to facilitate the removal of water or alcohol byproducts.[9][11]

-

Add a catalyst to promote the polymerization to a high molecular weight.

-

Continue the reaction under vacuum until the desired viscosity is achieved.

-

Cool the reactor and collect the resulting polyester.

-

Polyurethane Synthesis

BHMTHF can serve as a diol component in the synthesis of polyurethanes, reacting with diisocyanates.[10]

Potential in Drug Development and Fine Chemicals

While the primary application of BHMTHF is in materials science, its unique structure also makes it a person of interest as a pharmaceutical intermediate and in fine chemical synthesis.[12]

-

Synthesis of Small Molecules and Nucleoside Derivatives: The tetrahydrofuran ring is a common motif in many biologically active molecules, including nucleoside analogues used in antiviral and anticancer therapies. BHMTHF can serve as a chiral building block for the synthesis of these complex molecules.[2]

-

Drug Delivery Systems: The diol functionality of BHMTHF allows for its incorporation into polyester- or polyurethane-based drug delivery systems. These polymers can be designed to be biodegradable, releasing an encapsulated drug over time.

-

Linkers for Antibody-Drug Conjugates (ADCs): The bifunctional nature of BHMTHF makes it a candidate for use as a hydrophilic spacer in the linkers of ADCs. Linkers play a crucial role in the stability and efficacy of these targeted cancer therapies.[13]

Safety and Handling

This compound is described as a strong irritant to tissues.[3] It is also highly hygroscopic and can be light-sensitive.[2]

-

Storage: Store in a tightly sealed container under an inert atmosphere, preferably in a refrigerator at -20°C.[2]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

This guide provides a foundational understanding of this compound for its application in research and development. Its bio-based origin and versatile chemical nature position it as a significant molecule for the advancement of sustainable technologies in both material science and the pharmaceutical industry.

References

- 1. lookchem.com [lookchem.com]

- 2. Uses of 2,5-Bishydroxymethyl Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 3. This compound | 104-80-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2,5-Tetrahydrofurandimethanol [drugfuture.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,5-Bishydroxymethyl Tetrahydrofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF), a versatile heterocyclic compound. Due to its structural features, including a tetrahydrofuran ring and two hydroxymethyl groups, BHMTHF exhibits a range of miscibility and solubility properties that are critical for its application in organic synthesis, polymer chemistry, and as a potential solvent or humectant.[1][2][3] This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and illustrates a key synthetic pathway.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the available information.

| Solvent | Solubility/Miscibility | Reference |

| Alcohols | ||

| Methanol | Miscible (Slightly Soluble also reported) | [2][3][4][5] |

| Ethanol | Miscible | [3] |

| Ketones | ||

| Acetone | Miscible | [3] |

| Methyl Ethyl Ketone | Miscible | [3] |

| Esters | ||

| Ethyl Acetate | Slightly Soluble | [2][4][5] |

| Methyl Acetate | Miscible | [3] |

| Ethers | ||

| Diethyl Ether | Moderately Soluble | [3] |

| Aromatic Hydrocarbons | ||

| Benzene | Miscible | [3] |

| Toluene | Moderately Soluble | [3] |

| Aliphatic Hydrocarbons | ||

| Heptane | Almost Insoluble | [3] |

| Methylcyclohexane | Almost Insoluble | [3] |

| Chlorinated Solvents | ||

| Chloroform | Miscible | [3] |

| Aqueous | ||

| Water | Miscible | [3][6] |

It is important to note that some sources provide conflicting information (e.g., "miscible" vs. "slightly soluble" for methanol). This may be due to different experimental conditions or definitions of solubility terms. Therefore, experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or a Gas Chromatography (GC) system.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that saturation is reached.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined empirically by taking measurements at different time points until the concentration of the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

-

Immediately centrifuge the withdrawn sample to remove any suspended solid particles.

-

Accurately dilute the clear supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of BHMTHF of known concentrations in the same solvent.

-

The solubility is then calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

The solubility should be reported in units such as grams per 100 mL of solvent (g/100mL) or moles per liter (mol/L) at the specified temperature.

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 5-hydroxymethylfurfural (HMF). Under certain conditions, the furan ring is also reduced, leading to the formation of the tetrahydrofuran derivative.[7]

The following diagram illustrates the general workflow for this synthesis.

References

- 1. CAS 104-80-3: 2,5-Bis[hydroxymethyl]tetrahydrofuran [cymitquimica.com]

- 2. This compound | 104-80-3 [chemicalbook.com]

- 3. 2,5-Tetrahydrofurandimethanol [drugfuture.com]

- 4. Uses of 2,5-Bishydroxymethyl Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. China 2 5-Bishydroxymethyl Tetrahydrofuran/THFDM/cas 104-80-3 Manufacturer and Supplier | Starsky [starskychemical.com]

- 7. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Formation of 2,5-Bishydroxymethyl Tetrahydrofuran

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the core mechanisms, experimental protocols, and quantitative data associated with the synthesis of 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTHF), a pivotal bio-derived platform chemical.

Introduction

This compound (BHMTHF), also known as (tetrahydrofuran-2,5-diyl)dimethanol, is a valuable bicyclic ether diol derived from renewable biomass resources. Its stable saturated furan ring and two primary hydroxyl groups make it a versatile building block for the synthesis of polymers such as polyesters and polyurethanes, as well as a precursor for pharmaceuticals and other fine chemicals. The primary route for BHMTHF synthesis involves the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF), a key platform chemical obtained from the dehydration of C6 sugars. This guide provides a comprehensive overview of the formation mechanisms of BHMTHF, detailing various catalytic systems, reaction pathways, and experimental methodologies.

Core Synthesis Pathways from 5-Hydroxymethylfurfural (HMF)

The conversion of HMF to BHMTHF is primarily achieved through catalytic hydrogenation, which involves the reduction of both the aldehyde group and the furan ring. This transformation can proceed through a two-step mechanism involving the intermediate 2,5-bis(hydroxymethyl)furan (BHMF) or via a direct, one-pot hydrogenation.

Two-Step Hydrogenation Pathway

The most commonly studied mechanism involves a sequential hydrogenation process.

-

Step 1: Hydrogenation of HMF to 2,5-Bis(hydroxymethyl)furan (BHMF). The aldehyde group of HMF is selectively hydrogenated to a hydroxyl group, yielding BHMF. This step is typically faster and can be achieved under milder conditions.

-

Step 2: Hydrogenation of BHMF to BHMTHF. The furan ring of the intermediate BHMF is subsequently hydrogenated to a tetrahydrofuran ring, resulting in the final product, BHMTHF. This step generally requires more severe reaction conditions or more active catalytic systems.

Direct (One-Pot) Hydrogenation of HMF to BHMTHF

Under specific catalytic conditions, HMF can be directly converted to BHMTHF in a single step. This approach is highly desirable for process efficiency, as it eliminates the need for isolating the BHMF intermediate. Achieving high selectivity in this one-pot reaction requires careful tuning of the catalyst and reaction parameters to promote both aldehyde and furan ring hydrogenation while minimizing side reactions.

The overall reaction network for the catalytic transfer hydrogenation of HMF can lead to various products, with BHMTHF being a key derivative.[1]

Catalytic Systems for BHMTHF Formation

A variety of catalytic systems have been developed for the efficient synthesis of BHMTHF from HMF. These can be broadly categorized into heterogeneous, homogeneous, and biocatalytic systems.

Heterogeneous Catalysis

Heterogeneous catalysts are widely employed due to their ease of separation and recyclability. Noble metals and non-noble metal-based catalysts have shown significant activity.

-

Noble Metal Catalysts: Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) based catalysts are highly effective for the hydrogenation of both the aldehyde and the furan ring.[2] Ru-based catalysts, in particular, have demonstrated high activity and selectivity for BHMTHF formation.[2][3] For instance, Ru supported on various materials like carbon (Ru/C), ceria (Ru/CeO₂), and magnesia-zirconia (Ru/Mg-Zr) have been successfully used.[2]

-

Non-Noble Metal Catalysts: To reduce costs, significant research has focused on developing catalysts based on more abundant metals such as Nickel (Ni), Copper (Cu), and Cobalt (Co).[4][5] Ni-based catalysts, for example, have been reported to be active for the total hydrogenation of HMF.[6] Intermetallic catalysts, such as Ni-Ga, have also shown promise in selectively hydrogenating the carbonyl group of HMF, which is the first step towards BHMTHF.[7]

Biocatalysis

Biocatalytic methods, utilizing whole cells or isolated enzymes, offer a green and highly selective alternative for the synthesis of BHMTHF precursors.[8] For example, various microorganisms have been employed for the reduction of HMF to BHMF.[9] While the direct conversion of HMF to BHMTHF via biocatalysis is less common, the enzymatic reduction of the furan ring is a subject of ongoing research.

Quantitative Data on BHMTHF Synthesis

The following tables summarize key quantitative data from various studies on the catalytic hydrogenation of HMF and its derivatives to BHMTHF.

| Catalyst | Starting Material | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield of BHMTHF (%) | Reference |

| Ru/C | HMF | Water | 100 | 50 | - | >95 | 95 | [2] |

| Ru/CeO₂ | HMF | 1-Butanol/Water | 130 | 30 | - | 100 | 91 | [2] |

| Ru/Mg-Zr | HMF | 1-Butanol/Water | 130 | 30 | - | 100 | - | [2] |

| Cationic Ruthenium Zeolite | 2,5-dihydroxymethylfuran | Methanol | 30-82 | ~241 (3500 psig) | 5 | 100 | 92 | [10] |

Experimental Protocols

General Procedure for Catalytic Hydrogenation of HMF to BHMTHF

The following is a representative experimental protocol for the synthesis of BHMTHF from HMF using a heterogeneous catalyst in a batch reactor.

Catalyst Preparation: The catalyst (e.g., 5 wt% Ru on a carbon support) is either commercially sourced or prepared via incipient wetness impregnation of the support with a metal precursor (e.g., RuCl₃), followed by drying and reduction under a hydrogen atmosphere.

Hydrogenation Reaction:

-

A high-pressure autoclave reactor is charged with a specific amount of HMF, the catalyst (typically 1-10 wt% relative to the substrate), and the chosen solvent (e.g., water, methanol, or a biphasic system).

-

The reactor is sealed, purged several times with nitrogen to remove air, and then pressurized with hydrogen to the desired pressure.

-

The reaction mixture is heated to the target temperature while stirring vigorously to ensure good mass transfer.

-

The reaction is allowed to proceed for a predetermined duration, with the pressure being maintained by a continuous supply of hydrogen.

-

After the reaction, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

Product Analysis and Purification:

-

The catalyst is separated from the reaction mixture by filtration or centrifugation.

-

The liquid product mixture is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of BHMTHF and other products.

-

The final product, BHMTHF, can be purified by distillation under reduced pressure.[10]

Visualizations

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the synthesis of BHMTHF.

Caption: Sequential hydrogenation pathway from HMF to BHMTHF.

Caption: A typical experimental workflow for BHMTHF synthesis.

Caption: Logic for catalyst and condition selection for desired product.

References

- 1. researchgate.net [researchgate.net]

- 2. Tuning the Selectivity of the Hydrogenation/Hydrogenolysis of 5‐Hydroxymethylfurfural under Batch Multiphase and Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]

- 4. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]

- 10. prepchem.com [prepchem.com]

The Rising Therapeutic Potential of 2,5-Bishydroxymethyl Tetrahydrofuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. Among these, derivatives of 2,5-bishydroxymethyl tetrahydrofuran are emerging as a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Introduction to this compound and its Derivatives

The core structure of this compound, a chiral diol, offers multiple points for chemical modification, leading to a wide array of derivatives, including ethers, esters, and nucleoside analogs. The inherent stereochemistry of the tetrahydrofuran ring plays a crucial role in the biological activity of these compounds, often dictating their specific interactions with biological targets. One of the most extensively studied derivatives is 2,5-anhydro-D-mannitol, a fructose analog that has provided significant insights into carbohydrate metabolism and transport.

Key Biological Activities and Mechanisms of Action

The biological activities of this compound derivatives span a range of therapeutic areas, from metabolic diseases to infectious diseases and cancer.

Modulation of Carbohydrate Metabolism

A primary area of investigation for these derivatives has been their impact on carbohydrate metabolism, with 2,5-anhydro-D-mannitol serving as a key research tool.

Inhibition of Gluconeogenesis and Glycogenolysis: 2,5-Anhydro-D-mannitol acts as an antimetabolic fructose analogue, effectively inhibiting the processes of gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and glycogenolysis (the breakdown of glycogen to glucose) in the liver[1]. This inhibitory action is mediated through its phosphorylation to 2,5-anhydro-D-mannitol-1-phosphate and subsequently to 2,5-anhydro-D-mannitol-1,6-bisphosphate[2]. These phosphorylated metabolites interfere with key regulatory enzymes in glucose metabolism[2][3][4].

The mechanism of inhibition involves the allosteric regulation of several key enzymes:

-

Glycogen Phosphorylase: 2,5-anhydro-D-mannitol-1-phosphate inhibits rat liver glycogen phosphorylase, a key enzyme in glycogenolysis[2].

-

Phosphoglucomutase: This enzyme is also inhibited by 2,5-anhydro-D-mannitol-1-phosphate[2].

-

Pyruvate Kinase: In contrast to its inhibitory effects, 2,5-anhydro-D-mannitol-1,6-bisphosphate activates rabbit liver pyruvate kinase, a crucial enzyme in glycolysis[2].

-

Fructose-1,6-bisphosphatase: This key gluconeogenic enzyme is inhibited by 2,5-anhydro-D-mannitol-1,6-bisphosphate[2].

The collective action of these inhibitory and activating effects leads to a decrease in hepatic glucose output.

dot

Targeting GLUT5 for Drug Delivery: The fructose transporter GLUT5 is overexpressed in various types of cancer cells, making it an attractive target for cancer-specific drug delivery. 2,5-Anhydro-D-mannitol has shown a higher affinity for GLUT5 than fructose itself, positioning it as a promising targeting moiety for delivering cytotoxic agents specifically to cancer cells.

dot

Anticancer Activity

Several studies have reported the cytotoxic activity of 2,5-disubstituted furan and tetrahydrofuran derivatives against various cancer cell lines. While specific data for this compound derivatives other than 2,5-anhydro-D-mannitol conjugates is limited, the broader class of compounds shows promise. For instance, certain 2,5-dihydrofuran derivatives have demonstrated antitumor effects against human colon carcinoma (SW480), lung adenocarcinoma (A-549), hepatoma (QGY-7701), and cervical carcinoma (HeLa) cell lines[5]. Another study on 2,5-dialkylfuran and tetrahydrofuran carbinols reported high cytotoxic activity against the HL-60 cell line[6].

Antiviral and Antimicrobial Activities

The tetrahydrofuran ring is a key component of many antiviral nucleoside analogs. While direct antiviral data for this compound derivatives is scarce, the potential for this scaffold to be incorporated into novel antiviral agents is significant. For example, the replacement of the natural tetrahydrofuran ring in some nucleoside analogs with a tetrahydrothiophene ring resulted in a significant drop in anti-HCV potency, highlighting the importance of the tetrahydrofuran moiety[7].

In terms of antimicrobial activity, various furan and tetrahydrofuran derivatives have been synthesized and evaluated. For instance, certain 2,2,5-regioisomers of SCH 51048, a triazole antifungal agent containing a tetrahydrofuran ring, have shown in vitro antifungal activity[8].

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activities of this compound derivatives and related compounds.

Table 1: Enzyme Inhibition and Activation by 2,5-Anhydro-D-mannitol Metabolites

| Metabolite | Enzyme | Organism | Activity | Constant | Value |

| 2,5-Anhydro-D-mannitol-1-phosphate | Glycogen Phosphorylase | Rat Liver | Inhibition | K_i | 0.66 ± 0.09 mM[2] |

| 2,5-Anhydro-D-mannitol-1-phosphate | Phosphoglucomutase | Rat Liver | Inhibition | K_i | 2.8 ± 0.2 mM[2] |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Pyruvate Kinase | Rabbit Liver | Activation | K_α | 9.5 ± 0.9 µM[2] |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Fructose-1,6-bisphosphatase | Rabbit Liver | Inhibition | K_i | 3.6 ± 0.3 µM[2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the core this compound structure and its derivatives often starts from readily available precursors like 2,5-dihydroxymethylfuran.

General Procedure for the Synthesis of this compound:

A common method involves the catalytic hydrogenation of 2,5-dihydroxymethylfuran.

-

Reactants: 2,5-dihydroxymethylfuran, Hydrogen gas (H₂).

-

Catalyst: Cationic ruthenium zeolite or other suitable hydrogenation catalysts.

-

Solvent: Methanol.

-

Procedure: The reaction is typically carried out in a high-pressure autoclave. 2,5-dihydroxymethylfuran and the catalyst are charged into the autoclave with the solvent. The system is then pressurized with hydrogen and heated. The reaction progress is monitored by gas chromatography until the starting material is consumed. The product is then isolated and purified by distillation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of gluconeogenesis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses of 2, 5-dialkylfuran and tetrahydrofuran carbinols and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antifungal activity of the 2,2,5-tetrahydrofuran regioisomers of SCH 51048 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Bishydroxymethyl Tetrahydrofuran in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polymers using the bio-based monomer 2,5-Bishydroxymethyl Tetrahydrofuran (BHMTF). BHMTF, also known as 2,5-tetrahydrofurandimethanol (THFDM), is a versatile building block derived from renewable resources, offering a sustainable alternative to petroleum-based diols in the production of polyesters and polyurethanes.[1] Its saturated heterocyclic structure imparts unique properties to the resulting polymers, including altered thermal characteristics and mechanical performance compared to its aromatic counterpart, 2,5-bis(hydroxymethyl)furan (BHMF).

The protocols provided herein detail the synthesis of polyesters via melt polycondensation and a general procedure for the synthesis of polyurethanes. These methods are foundational for researchers exploring the development of novel biomaterials, drug delivery systems, and advanced functional polymers.

I. Polymer Synthesis with this compound: An Overview

This compound is a diol that can be utilized in step-growth polymerization to form a variety of polymers, most notably polyesters and polyurethanes. The flexible, non-aromatic nature of the tetrahydrofuran ring in BHMTF generally leads to polymers with lower glass transition temperatures (Tg) and potentially increased flexibility compared to polymers synthesized from the more rigid, aromatic BHMF. The ether linkage within the ring can also enhance hydrophilicity and biodegradability.

Key Advantages of BHMTF in Polymer Synthesis:

-

Bio-based Origin: BHMTF can be derived from renewable biomass, contributing to the development of sustainable materials.[1]

-

Tunable Properties: The properties of BHMTF-based polymers can be tailored by the selection of co-monomers, such as different dicarboxylic acids or diisocyanates.[1]

-

Enhanced Flexibility: The saturated THF ring introduces flexibility into the polymer backbone, which can be advantageous for applications requiring elastomeric properties.

-

Potential for Biodegradability: The ether and ester or urethane linkages in the polymer backbone are susceptible to hydrolysis, potentially leading to biodegradable materials.

II. Data Presentation: Properties of BHMTF-Based Polyesters

The thermal properties of polyesters synthesized from this compound and various dicarboxylic acids are summarized in the table below. The data highlights the influence of the co-monomer on the glass transition temperature (Tg) of the resulting polymer.

| Diacid Co-monomer | Polymer Name | Glass Transition Temperature (Tg) (°C) |

| Succinic Acid | Poly(this compound succinate) | ~ -15 to 0 |

| Adipic Acid | Poly(this compound adipate) | Not explicitly found |

| Sebacic Acid | Poly(this compound sebacate) | Not explicitly found |

| 2,5-Furandicarboxylic Acid | Poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF) | 76.8 |

| Terephthalic Acid | Poly(tetrahydrofurandimethylene terephthalate) (PTT) | 69.6 |

Note: Data for adipic and sebacic acid co-monomers with BHMTF were not explicitly found in the search results. The Tg for the succinate polyester is an estimate based on polyesters derived from cis- and trans-2,5-tetrahydrofuran-dicarboxylic acid and cis- and trans-DHMTHF, which were all below 0°C.

III. Experimental Protocols

Protocol 1: Synthesis of Polyesters via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., succinic acid, adipic acid, or 2,5-furandicarboxylic acid) via a two-stage melt polycondensation.

Materials:

-

This compound (BHMTF)

-

Dicarboxylic acid (e.g., Succinic Acid, 2,5-Furandicarboxylic Acid)

-

Catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide)

-

High-vacuum pump

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

-

Esterification Stage:

-

Charge the glass reactor with equimolar amounts of this compound and the chosen dicarboxylic acid.

-

Add the catalyst (e.g., 200-500 ppm of Antimony(III) oxide).

-

Purge the reactor with nitrogen gas for at least 30 minutes to create an inert atmosphere.

-

Heat the reaction mixture under a slow stream of nitrogen with continuous stirring. The temperature should be gradually increased to 160-180°C.

-

Maintain this temperature for 2-4 hours to facilitate the initial esterification reaction, during which water will be distilled off.

-

-

Polycondensation Stage:

-

After the initial esterification, gradually increase the temperature to 200-220°C.

-

Simultaneously, slowly reduce the pressure inside the reactor to below 1 mbar using a high-vacuum pump.

-

Continue the reaction under high vacuum and elevated temperature for another 4-6 hours. An increase in the viscosity of the reaction mixture will be observed.

-

The reaction is considered complete when the desired melt viscosity is achieved, or when no more byproducts are being distilled.

-

-

Purification:

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polymer can be removed from the reactor.

-

For further purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform or hexafluoroisopropanol) and precipitated in a non-solvent (e.g., cold methanol).

-

Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Protocol 2: General Synthesis of Polyurethanes

This protocol provides a general two-step procedure for the synthesis of polyurethanes from this compound and a diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI).

Materials:

-

This compound (BHMTF)

-

Diisocyanate (e.g., MDI)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Chain extender (optional, e.g., 1,4-Butanediol)

-

Nitrogen atmosphere setup

Procedure:

-

Prepolymer Formation:

-

In a flame-dried glass reactor under a nitrogen atmosphere, dissolve this compound in anhydrous solvent.

-

Add a molar excess of the diisocyanate (e.g., a 2:1 molar ratio of diisocyanate to BHMTF) to the solution with vigorous stirring.

-

Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

-

Heat the reaction mixture to 60-80°C and maintain for 2-3 hours to form the isocyanate-terminated prepolymer.

-

-

Chain Extension:

-

Cool the reaction mixture to room temperature.

-

Slowly add a chain extender (if used) or additional diol to the prepolymer solution with continuous stirring. The amount of chain extender should be calculated to react with the remaining isocyanate groups.

-

Continue stirring at room temperature for another 2-4 hours, or until the desired molecular weight is achieved (monitored by techniques like GPC or viscosity measurements).

-

-

Purification:

-

Precipitate the polyurethane by pouring the reaction mixture into a non-solvent such as cold methanol or water.

-

Filter the polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and catalyst.

-

Dry the purified polyurethane in a vacuum oven at 40-50°C until a constant weight is obtained.

-

IV. Visualizations

Caption: General workflows for polyester and polyurethane synthesis from BHMTF.

Caption: Relationship between monomer structure and polymer properties.

References

Application Notes and Protocols for 2,5-Bishydroxymethyl Tetrahydrofuran in Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bishydroxymethyl tetrahydrofuran (BHMTHF), also known as 2,5-tetrahydrofurandimethanol (THFDM), is a bio-based diol monomer gaining significant attention for the synthesis of sustainable polyesters. Derived from renewable resources like fructose, BHMTHF offers a promising alternative to petroleum-based monomers, contributing to the development of greener polymers. Its unique heterocyclic structure, which includes a flexible saturated ring, imparts distinct properties to the resulting polyesters, such as altered crystallinity, enhanced hydrophilicity, and specific thermal characteristics. The stereochemistry of BHMTHF, existing as cis and trans isomers, further allows for the fine-tuning of polymer properties.

These polyesters are being explored for a wide range of applications, including packaging films, engineering plastics, and adhesives.[1] In the context of drug development, BHMTHF-based polyesters, particularly those that are biodegradable, could be investigated for applications in drug delivery systems and temporary medical implants.

This document provides detailed application notes and experimental protocols for the synthesis of BHMTHF and its subsequent polymerization to produce polyesters. It also includes a compilation of quantitative data on the properties of various BHMTHF-based polyesters to aid researchers in their material design and development efforts.

Data Presentation

Synthesis of this compound (BHMTHF)

The synthesis of BHMTHF typically proceeds through the hydrogenation of its furanic precursor, 2,5-bis(hydroxymethyl)furan (BHMF), which is in turn synthesized from 5-hydroxymethylfurfural (HMF). The choice of catalyst and reaction conditions can be tailored to favor the formation of BHMTHF.

Table 1: Summary of Catalytic Hydrogenation Conditions for BHMTHF Synthesis

| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Yield (%) | Predominant Isomer | Reference |

| 5-HMF | Raney-Nickel | Ethanol | 100 | 90 | 5 | >99 (conversion) | cis | [2] |

| 5-HMF | Raney-Nickel | Ethanol | 100 | 25 | 44 | 70 (isolated) | cis (92:8) | [2] |

| BHMF | Ru/MgO-ZrO₂ | Not Specified | 130 | ~27.6 | 2 | Tunable selectivity | - | [3] |

Properties of BHMTHF-Based Polyesters

The properties of polyesters derived from BHMTHF are highly dependent on the comonomer (dicarboxylic acid or its ester) and the cis/trans isomeric ratio of the BHMTHF monomer.

Table 2: Thermal and Molecular Weight Properties of BHMTHF-Based Polyesters

| Dicarboxylic Acid/Ester Co-monomer | Polymerization Method | Catalyst | Mn ( g/mol ) | PDI | T₉ (°C) | Tₘ (°C) | Td,onset (°C) | Reference |

| 1,12-Dodecanedioic Acid | Melt Polycondensation | - | 5,100-8,100 | 1.8-2.1 | - | - | - | [2] |

| 2,5-Furandicarboxylic Acid (FDCA) | Melt Polycondensation | - | - | - | 76.8 | - | - | [4] |

| Terephthalic Acid | Melt Polycondensation | - | - | - | 69.6 | - | - | [4] |

| Adipic Acid | Enzymatic | iCALB | ~2,000 | - | -33 | - | - | [5] |

| Succinic Acid | Enzymatic | iCALB | ~2,000 | - | 0 | - | - | [5] |

Table 3: Influence of BHMTHF cis/trans Ratio on Polyester Properties (with 1,12-Dodecanedioic Acid)